molecular formula C16H18FNO4S B5396426 N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide

Cat. No.: B5396426
M. Wt: 339.4 g/mol
InChI Key: QWOJMUCVQDTDRB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a fluorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    N-[2-(4-chlorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide: Substitution of fluorine with chlorine can lead to differences in electronic properties and reactivity.

    N-[2-(4-fluorophenyl)ethyl]-2,4-dihydroxybenzenesulfonamide: Replacement of methoxy groups with hydroxyl groups can significantly alter the compound’s chemical and biological properties.

Uniqueness: N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-14-7-8-16(15(11-14)22-2)23(19,20)18-10-9-12-3-5-13(17)6-4-12/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOJMUCVQDTDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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